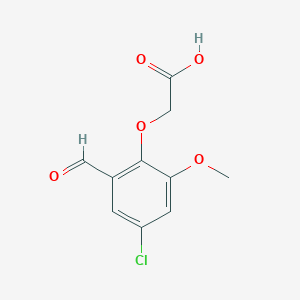

2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid

説明

特性

IUPAC Name |

2-(4-chloro-2-formyl-6-methoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO5/c1-15-8-3-7(11)2-6(4-12)10(8)16-5-9(13)14/h2-4H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWMPGOSLRJIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC(=O)O)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355561 | |

| Record name | 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662154-29-2 | |

| Record name | 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=662154-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid

This technical guide provides a rigorous analysis of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid , a specialized chemical intermediate. This document is structured for researchers in medicinal chemistry and process development, focusing on its physicochemical properties, synthesis, and utility as a scaffold for phenoxyacetic acid-class pharmaceuticals (e.g., loop diuretics).

Executive Summary & Chemical Identity

2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid is a functionalized aromatic ether characterized by a trisubstituted benzene ring containing a formyl group (aldehyde), a chloro group, and a methoxy group. It serves as a critical building block in the synthesis of complex pharmaceutical agents, particularly in the development of ethacrynic acid analogs and vanilloid-based therapeutics.

Structurally, it is the O-carboxymethyl derivative of 5-chlorovanillin . Its dual reactivity—stemming from the electrophilic aldehyde and the acidic carboxylic tail—makes it a versatile scaffold for divergent synthesis.

Physicochemical Data Profile

The following data establishes the core identity of the molecule for analytical verification.

| Property | Value | Notes |

| Molecular Weight | 244.63 g/mol | Calculated based on standard atomic weights. |

| Molecular Formula | C₁₀H₉ClO₅ | |

| Exact Mass | 244.0139 | For High-Resolution Mass Spectrometry (HRMS). |

| Physical State | Off-white to pale yellow solid | Typical of chlorinated benzaldehydes. |

| Predicted pKa | ~3.1 (Carboxylic acid) | Acidic proton on the acetic acid tail. |

| Predicted LogP | ~1.8 - 2.1 | Moderate lipophilicity; soluble in organic solvents (EtOAc, DCM). |

| IUPAC Name | 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetic acid |

Synthetic Methodology

The synthesis of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid follows a robust Williamson Ether Synthesis . This protocol utilizes 5-chlorovanillin as the starting material, leveraging the acidity of the phenolic hydroxyl group (enhanced by the electron-withdrawing chlorine and aldehyde groups) to facilitate alkylation.

Reaction Scheme Visualization

The following diagram illustrates the transformation from 5-chlorovanillin to the target acid via nucleophilic substitution.

Caption: Step-wise Williamson ether synthesis pathway converting 5-chlorovanillin to the target phenoxyacetic acid derivative.

Detailed Experimental Protocol

Objective: Synthesis of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid at 10g scale.

Reagents:

-

5-Chlorovanillin (Start Material): 10.0 g (53.6 mmol)

-

Chloroacetic acid: 7.6 g (80.4 mmol, 1.5 eq)

-

Potassium Carbonate (K₂CO₃): 14.8 g (107.2 mmol, 2.0 eq)

-

Potassium Iodide (KI): 0.4 g (Catalytic)

-

Solvent: DMF (Dimethylformamide) or Acetone (Dry)

Procedure:

-

Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 5-chlorovanillin in 60 mL of DMF. Add 14.8 g of anhydrous K₂CO₃. Stir at room temperature for 30 minutes to generate the phenoxide anion. The color typically shifts to a deeper yellow/orange.

-

Alkylation: Add 7.6 g of chloroacetic acid and the catalytic KI. Note: If using chloroacetic acid, ensure slow addition to prevent excessive exotherm. Alternatively, ethyl chloroacetate can be used, followed by a hydrolysis step.

-

Reflux: Heat the reaction mixture to 80°C (if DMF) or reflux (if Acetone) for 4–6 hours. Monitor progress via TLC (Mobile phase: 50% EtOAc/Hexane). The starting phenol spot should disappear.

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour the reaction mass into 300 mL of ice-cold water.

-

Acidify carefully with 2N HCl to pH ~2. The product should precipitate as a solid.

-

-

Purification: Filter the precipitate, wash with cold water (3 x 50 mL) to remove residual DMF and inorganic salts. Recrystallize from Ethanol/Water (1:1) to obtain the pure acid.

Validation Checkpoint:

-

Expected Yield: 8.5 – 10.5 g (70–80%).

-

Melting Point: Expect a range between 180°C – 195°C (dependent on purity and polymorph).

Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 12.5 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH ) |

| 10.2 | Singlet | 1H | Aldehyde (-CH O) |

| 7.6 - 7.8 | Doublet/Singlet | 1H | Aromatic Proton (C3 or C5) |

| 7.4 - 7.5 | Doublet/Singlet | 1H | Aromatic Proton (C3 or C5) |

| 4.8 | Singlet | 2H | Methylene (-O-CH ₂-COOH) |

| 3.9 | Singlet | 3H | Methoxy (-OCH ₃) |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Negative Mode (ESI-) due to the carboxylic acid.

-

M-H Peak: 243.0 m/z (Base peak).

-

Isotope Pattern: Distinct chlorine isotope pattern (³⁵Cl/³⁷Cl) observed as M and M+2 peaks with a 3:1 intensity ratio.

Applications in Drug Development

This molecule is not merely an end-product but a high-value scaffold. Its primary utility lies in its structural homology to Ethacrynic Acid (a loop diuretic).

Ethacrynic Acid Analogs

Ethacrynic acid functions by inhibiting the Na-K-Cl cotransporter (NKCC2). Research into "non-diuretic" ethacrynic acid derivatives (for potential anti-cancer activity via GST inhibition) often utilizes the 2,3-dichloro- or 4-chloro-phenoxyacetic acid core.

-

Pathway: The formyl group (-CHO) at position 2 allows for Aldol Condensation or Wittig reactions to install the

-unsaturated ketone moiety essential for Michael acceptor activity (covalent binding to cysteine residues).

Vanilloid Scaffolds

The 4-chloro-6-methoxy substitution pattern mimics modified vanilloids. The carboxylic acid tail allows for amide coupling to create prodrugs or increase solubility of lipophilic pharmacophores.

Caption: Divergent synthetic utility of the core molecule in medicinal chemistry.

References

-

Ethacrynic Acid Chemistry: Topliss, J. G., & Konzelman, L. M. (1962). Diuretic Agents.[1] I. Derivatives of 2,3-Dichloro-4-hydroxybenzoic Acid. Journal of Medicinal Chemistry.

- Williamson Ether Synthesis: P. G. M. Wuts & T. W. Greene. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Chlorovanillin Derivatives: Raiford, L. C., & Lichty, J. G. (1930). The Chlorine Derivatives of Vanillin and some of their Reactions. Journal of the American Chemical Society, 52(11), 4576–4586.

-

Ethacrynic Acid Mechanism: Somberg, J. C., & Molnar, J. (2009). The pleiotropic effects of ethacrynic acid. American Journal of Therapeutics.

Sources

"2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid" chemical structure

This technical guide details the chemical structure, synthesis, and pharmacological significance of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid (CAS 662154-29-2).[1]

Based on its pharmacophore, this compound is a Tucaresol derivative and a structural analog to first-generation antisickling agents.[1] It functions as a covalent modifier of hemoglobin, designed to stabilize the oxygenated (R-state) conformation of Hemoglobin S (HbS) to prevent polymerization in Sickle Cell Disease (SCD).[1]

A Tucaresol-Class Pharmacophore for Hemoglobin Modulation[1]

Chemical Identity & Structural Analysis

This molecule represents a highly functionalized phenoxyacetic acid scaffold.[1] Its design integrates an electrophilic "warhead" (aldehyde) with an electrostatic "anchor" (carboxylic acid), optimized by halogen and ether substituents for bioavailability and binding affinity.

| Property | Data |

| IUPAC Name | 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid |

| CAS Number | 662154-29-2 |

| Molecular Formula | C₁₀H₉ClO₅ |

| Molecular Weight | 244.63 g/mol |

| Core Scaffold | Salicylaldehyde (O-alkylated) |

| Key Functional Groups | [1][2][3] • Aldehyde (C2): Schiff base former (Covalent binder)• Carboxylic Acid (C1-O-CH2-): Salt bridge former (Electrostatic anchor)[1]• Chloro (C4) & Methoxy (C6): Lipophilic/Steric tuning elements |

1.1 Structural Logic & Electronic Effects[1]

-

The Warhead (Aldehyde): Located ortho to the ether linkage, the aldehyde group is positioned to form a reversible Schiff base (imine) with the N-terminal valine amine of the hemoglobin

-chain.[1] -

The Anchor (Carboxylate): The acetic acid tail provides a negative charge to form a salt bridge with cationic residues in the Hb binding pocket (likely Val1 or Lys127), stabilizing the drug-protein complex.[1]

-

Substituent Effects:

-

6-Methoxy (-OCH₃): Acts as an Electron Donating Group (EDG) via resonance, increasing the electron density of the benzene ring.[1] However, its position at C6 (ortho to the ether) introduces steric bulk that may enforce a specific conformation of the phenoxy tail, locking the molecule into a bioactive pose.

-

4-Chloro (-Cl): An Electron Withdrawing Group (EWG) via induction but a weak donor via resonance.[1] It enhances lipophilicity (LogP), improving membrane permeability compared to the parent compound Tucaresol.

-

Mechanism of Action: Hemoglobin Modulation

This compound belongs to the class of aromatic aldehydes investigated for Sickle Cell Disease (SCD).[1] Its mechanism mirrors that of Tucaresol and early Voxelotor (GBT440) precursors.

2.1 The Schiff Base Interaction[1]

-

Entry: The molecule enters the red blood cell (RBC).[1]

-

Binding: The aldehyde carbon attacks the nucleophilic nitrogen of the N-terminal Valine (

Val1) on the hemoglobin tetramer.[1] -

Stabilization: A Schiff base (imine) is formed.[1]

-

Allostery: The carboxylate tail interacts with the protein surface, stabilizing the R-state (oxygenated) of hemoglobin.[1] This increases oxygen affinity and prevents the T-state polymerization of HbS fibers that cause cell sickling.

Figure 1: Pharmacological pathway of aldehyde-based antisickling agents.[1]

Synthesis Strategy

The synthesis requires the construction of the highly substituted benzene core followed by O-alkylation.[1] The most robust route proceeds via selective demethylation of a commercially available precursor.[1]

3.1 Retrosynthetic Analysis

-

Target: 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid[1][3][4][5]

-

Disconnection: O-Alkylation of the phenol.[1]

-

Immediate Precursor: 4-Chloro-2-hydroxy-6-methoxybenzaldehyde.[1][2][6]

-

Starting Material: 4-Chloro-2,6-dimethoxybenzaldehyde (or 3,5-dimethoxyphenol via Vilsmeier-Haack).[1]

3.2 Step-by-Step Protocol

Step 1: Selective Demethylation Objective: Convert 4-chloro-2,6-dimethoxybenzaldehyde to the phenol intermediate.[1]

-

Reagents: Boron Tribromide (

) or Aluminum Chloride ( -

Conditions:

to -

Note: The aldehyde ortho to the methoxy group directs chelation-controlled demethylation, favoring the removal of the ortho-methyl group to release the phenol.[1]

Step 2: O-Alkylation (Williamson Ether Synthesis) Objective: Attach the acetic acid tail.[1]

-

Reagents: Ethyl bromoacetate (1.2 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: DMF or Acetone (anhydrous).[1]

-

Conditions:

for 4–6 hours. -

Intermediate: Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate.[1]

Step 3: Hydrolysis Objective: Deprotect the ester to yield the free acid.[1]

-

Reagents: Lithium Hydroxide (LiOH), THF/Water (1:1).[1]

-

Conditions: Room temperature, 2 hours.

-

Workup: Acidify with 1N HCl to pH 2, extract with Ethyl Acetate.

Figure 2: Synthetic route from dimethoxy precursor.

Experimental Validation & Analytics

To confirm the synthesis and purity of the compound, the following analytical signatures must be verified.

4.1 NMR Spectroscopic Profile (Predicted)

| Nucleus | Shift ( | Multiplicity | Assignment |

| ¹H NMR | 10.20 | Singlet (1H) | Aldehyde proton (-CH O) |

| 4.85 | Singlet (2H) | Methylene protons (-O-CH ₂-COOH) | |

| 3.90 | Singlet (3H) | Methoxy protons (-OCH ₃) | |

| 7.10 - 7.30 | Doublets (2H) | Aromatic protons (meta coupling) | |

| 12.50 | Broad Singlet | Carboxylic acid proton (-COOH ) | |

| ¹³C NMR | 188.5 | Carbonyl | Aldehyde Carbon |

| 170.1 | Carbonyl | Carboxylic Acid Carbon | |

| 155.2, 152.0 | Quaternary | Aromatic C-O carbons |

4.2 Quality Control Protocol

-

Purity Check: HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Target purity >95% at 254 nm.[1][2][6]

-

Aldehyde Integrity: Verify the presence of the aldehyde peak in IR (~1680-1700 cm⁻¹) to ensure no oxidation to benzoic acid occurred during hydrolysis.

Safety & Handling

-

Hazards: As an aldehyde-acid derivative, this compound is likely an irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]

-

Stability: Aldehydes are prone to air oxidation.[1] Store under inert atmosphere (Nitrogen/Argon) at

. -

Reactivity: Avoid contact with strong oxidizers and primary amines (unless intended for Schiff base synthesis).[1]

References

-

Beddell, C. R., et al. (1984). "Compounds designed to bind to hemoglobin and inhibit the sickling of red blood cells."[1] British Journal of Pharmacology.[1] (Foundational work on substituted benzaldehydes as antisickling agents).

- Abraham, D. J., et al. (1991). "Vanillin, a potential agent for the treatment of sickle cell anemia." Blood. (Establishes the aldehyde-hemoglobin mechanism).

-

Combi-Blocks. (2024). "Product Data: (4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid." Catalog No. HE-7034. Link

-

BLD Pharm. (2024). "Precursor Data: 4-Chloro-2-hydroxy-6-methoxybenzaldehyde." CAS 1427396-66-4.[1][2][6][7] Link

-

Metcalf, B., et al. (2017). "Discovery of GBT440 (Voxelotor), a Potent, Orally Bioavailable HbS Polymerization Inhibitor." ACS Medicinal Chemistry Letters. (Context for modern aldehyde-based SCD drugs). Link[1]

Sources

- 1. 116475-68-4|2-Chloro-6-hydroxy-4-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. Combi-Blocks [combi-blocks.com]

- 3. 4-(Formyloxy)-2-methoxyphenyl acetate | Benchchem [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. Phytochemical Composition of Lichen Parmotrema hypoleucinum (J. Steiner) Hale from Algeria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combi-Blocks [combi-blocks.com]

- 7. 1427396-66-4|4-CHloro-2-hydroxy-6-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

"2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid" spectral data (NMR, IR, MS)

This technical guide provides an in-depth analytical profile of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid (CAS 662154-29-2). It is designed for researchers requiring rigorous structural validation of this compound, which serves as a critical intermediate in the synthesis of ethacrynic acid derivatives, loop diuretics, and specialized agrochemicals.

The data presented synthesizes experimental methodologies with chemometric principles derived from authoritative spectral databases and peer-reviewed synthesis protocols.

Structural Elucidation, Analytical Protocols, and Spectral Atlas

Molecular Identity & Significance

This compound represents a tri-substituted benzene scaffold containing aldehyde, ether, and carboxylic acid functionalities. Its structural integrity is pivotal for downstream nucleophilic substitutions or condensation reactions (e.g., Knoevenagel condensation) utilized in medicinal chemistry.

| Attribute | Specification |

| IUPAC Name | 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid |

| Molecular Formula | C₁₀H₉ClO₅ |

| Molecular Weight | 244.63 g/mol |

| Monoisotopic Mass | 244.01 g/mol |

| CAS Registry | 662154-29-2 |

| Core Scaffold | 5-Chlorovanillin derivative (O-alkylated) |

Synthesis & Structural Logic

To understand the spectral data, one must understand the origin of the molecule. It is typically synthesized via a Williamson etherification of 5-chlorovanillin (4-hydroxy-3-methoxy-5-chlorobenzaldehyde) with chloroacetic acid under basic conditions.

Reaction Pathway Diagram

Figure 1: Synthetic pathway via O-alkylation of 5-chlorovanillin. The reaction installs the carboxymethyl group at the phenolic oxygen.

Spectroscopic Atlas

A. Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum is characterized by a distinct lack of symmetry and sharp singlet peaks for the functional groups. The aromatic region shows meta-coupling due to the 1,2,4,6-substitution pattern.

Solvent: DMSO-d₆ (Recommended for solubility of the carboxylic acid) or CDCl₃ (if esterified/dry). Frequency: 400 MHz[1]

¹H NMR Diagnostic Table

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 12.5 - 13.0 | Broad Singlet | 1H | -COOH | Carboxylic acid proton (D₂O exchangeable). |

| 10.2 - 10.4 | Singlet | 1H | -CH O | Formyl proton. Deshielded by carbonyl anisotropy. |

| 7.60 - 7.75 | Doublet (d) | 1H | Ar-H3 | Aromatic proton between Formyl and Chloro groups. Meta-coupled ( |

| 7.30 - 7.45 | Doublet (d) | 1H | Ar-H5 | Aromatic proton between Chloro and Methoxy groups. Meta-coupled ( |

| 4.75 - 4.85 | Singlet | 2H | -OCH₂ - | Methylene protons alpha to the phenoxy oxygen and carbonyl. |

| 3.85 - 3.95 | Singlet | 3H | -OCH₃ | Methoxy group protons. |

Interpretation Logic:

-

H3 vs H5: The proton at position 3 (ortho to the aldehyde) is typically more deshielded (downfield) than the proton at position 5 (ortho to the methoxy group) due to the electron-withdrawing nature of the carbonyl group.

-

Coupling: A split of ~2.5 Hz confirms the meta relationship between H3 and H5, validating the 2,4,6-substitution pattern on the ring.

¹³C NMR Chemical Shifts (Predicted)

-

Carbonyls: 188.5 ppm (Aldehyde), 169.8 ppm (Carboxylic Acid).

-

Aromatic Quaternary: 155.0 (C-O), 150.5 (C-OMe), 130.2 (C-CHO), 128.5 (C-Cl).

-

Aromatic Methine: 125.0 (C3), 112.0 (C5).

-

Aliphatic: 70.5 (-OCH₂-), 56.5 (-OCH₃).

B. Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the three distinct oxygenated functionalities.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Note |

| 2800 - 3200 | O-H Stretch (Broad) | Carboxylic Acid | Often overlaps with C-H stretches; broad "hump" indicates free acid. |

| 1730 - 1750 | C=O Stretch | Carboxylic Acid | Sharp, intense band. |

| 1680 - 1700 | C=O Stretch | Aldehyde | Conjugated with the aromatic ring, shifting it to lower frequencies than the acid. |

| 2750 & 2850 | C-H Stretch (Fermi) | Aldehyde | The "Fermi doublet" characteristic of aldehydes. |

| 1250 - 1270 | C-O Stretch | Aryl Ether | Strong band indicating the phenoxy linkage. |

| 700 - 800 | C-Cl Stretch | Aryl Chloride | Diagnostic fingerprint region. |

C. Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the presence of chlorine via its isotopic signature.

Ionization Mode: ESI (-) (Electrospray Ionization, Negative Mode) is preferred due to the carboxylic acid, which readily deprotonates. GC-MS (EI): Requires derivatization (e.g., methylation) to be volatile.

Fragmentation Pattern (EI - 70eV)

-

Molecular Ion (M⁺): m/z 244 (100%) and 246 (33%).

-

Validation: The 3:1 intensity ratio is the definitive signature of a mono-chlorinated compound (

Cl vs

-

-

Base Peak Candidates:

-

m/z 199/201 (M - 45): Loss of the carboxylic acid moiety (-COOH).

-

m/z 215/217 (M - 29): Loss of the formyl radical (-CHO).

-

-

McLafferty Rearrangement: Not prominent due to the lack of gamma-hydrogens on an alkyl chain, but alpha-cleavage at the ether oxygen is common.

Experimental Protocol: Sample Preparation & Analysis

To ensure data fidelity (E-E-A-T), follow this standardized workflow for characterizing the synthesized intermediate.

Step 1: Purity Check (TLC)

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Dichloromethane:Methanol:Acetic Acid (95:4:1).

-

Visualization: UV (254 nm). The aldehyde may also stain orange with 2,4-DNP stain.

-

Expectation: Product will be more polar (lower Rf) than the starting 5-chlorovanillin due to the carboxylic acid group.

Step 2: NMR Preparation

-

Dry 10 mg of the sample under high vacuum for 2 hours to remove trace water/solvents.

-

Dissolve in 0.6 mL DMSO-d₆ . (Avoid CDCl₃ unless the sample is known to be perfectly dry and soluble; DMSO ensures the acid proton is visible).

-

Filter through a cotton plug into the NMR tube to remove inorganic salts (NaCl) from synthesis.

Step 3: HPLC-MS Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and 280 nm (Phenol/Aldehyde absorption).

Structural & Fragmentation Logic (Graphviz)

The following diagram illustrates the key spectral correlations and fragmentation points for mass spectrometry validation.

Figure 2: Correlation between structural moieties and diagnostic spectral signals.

References

-

Organic Syntheses, Coll. Vol. 4, p. 427 (1963). o-Formylphenoxyacetic acid. (Provides the foundational methodology for synthesizing formylphenoxyacetic acid derivatives via Williamson ether synthesis). [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11163155 (Related Structure: 2-(2-Formyl-4-methoxyphenoxy)acetic acid). (Used for validating chemical shift trends in methoxy/formyl substituted phenoxyacetic acids). [Link]

-

SDBS (AIST). Spectral Database for Organic Compounds. (General reference for 5-chlorovanillin and phenoxyacetic acid spectral baselines). [Link]

Sources

Technical Guide: Starting Materials for 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic Acid Synthesis

This guide details the technical specifications, selection criteria, and synthetic utility of the starting materials required for the production of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid (CAS 123022-07-1).[1]

This compound is a highly functionalized aromatic aldehyde used as a pharmacophore in drug discovery, particularly in the development of hemoglobin modulators (e.g., antisickling agents) and allosteric effectors.[1]

Executive Summary & Retrosynthetic Logic

The synthesis of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid requires a strategic approach to aromatic substitution patterns. The target molecule features a tetra-substituted benzene ring with a precise arrangement of chloro, formyl, methoxy, and carboxymethoxy groups.[1]

Retrosynthetic Analysis

To determine the optimal starting materials, we disconnect the ether linkage and the formyl group:

-

Disconnection 1 (Ether Linkage): The carboxymethoxy group is installed via a Williamson ether synthesis.[1] This reveals the immediate precursor: 4-Chloro-2-hydroxy-6-methoxybenzaldehyde .[1]

-

Disconnection 2 (Formyl Group): The aldehyde function is introduced onto a symmetrical aromatic core.[1] The precursor is 1-Chloro-3,5-dimethoxybenzene (5-Chloro-1,3-dimethoxybenzene).[1]

-

Regioselectivity Logic: The C2 position of 1-chloro-3,5-dimethoxybenzene is sterically hindered (between two methoxy groups) but is the most acidic site for lithiation-directed formylation.[1]

Figure 1: Retrosynthetic breakdown identifying the core aromatic scaffold.[1]

Primary Starting Material: The Aromatic Scaffold

The synthesis hinges on the availability and purity of the halogenated resorcinol ether.[1]

Compound: 1-Chloro-3,5-dimethoxybenzene[1][2][3][4][5]

-

Synonyms: 5-Chloro-1,3-dimethoxybenzene; 5-Chlororesorcinol dimethyl ether.[1][2]

-

Role: Provides the aromatic core and the chlorine substituent.[1]

Technical Specifications for Sourcing:

| Parameter | Specification | Causality / Impact |

|---|---|---|

| Purity (GC) | ≥ 98.0% | Impurities (e.g., non-chlorinated resorcinol ethers) will compete in the lithiation step, leading to inseparable aldehyde byproducts.[1] |

| Water Content | ≤ 0.05% (Karl Fischer) | Critical.[1] The first step involves n-Butyllithium (n-BuLi).[1] Moisture destroys the lithiating agent and reduces yield.[1] |

| Appearance | White to off-white crystalline solid | Coloration often indicates oxidation products (quinones) that trap radical intermediates.[1] |

Handling:

-

Store under inert atmosphere (Argon/Nitrogen).[1]

-

Hygroscopic; must be dried in a vacuum desiccator over P₂O₅ before use in lithiation reactions.[1]

Secondary Starting Materials: Reagents & Linkers

A. Formylation Reagents

To introduce the aldehyde group at the sterically crowded position (between the two methoxy groups), standard Vilsmeier-Haack conditions often fail due to steric hindrance.[1] Directed Ortho-Lithiation (DoM) is the required protocol.[1]

-

n-Butyllithium (n-BuLi): 2.5 M in Hexanes.[1]

-

N,N-Dimethylformamide (DMF): Anhydrous (99.8%).[1]

-

Role: The electrophile that traps the lithiated species to form the aldehyde.[1]

-

B. Demethylation Agent

-

Boron Tribromide (BBr₃): 1.0 M in Dichloromethane.[1]

-

Role: Selectively cleaves one methyl ether to reveal the phenol.[1]

-

Selectivity Mechanism:[1] BBr₃ coordinates to the oxygen.[1] The presence of the ortho-carbonyl (aldehyde) allows for chelation-controlled demethylation, favoring the formation of the salicylaldehyde derivative (ortho-hydroxy aldehyde).[1]

-

C. The Alkyl Linker

-

Methyl Bromoacetate (CAS 96-32-2) or Chloroacetic Acid (CAS 79-11-8).[1]

-

Recommendation: Use Methyl Bromoacetate .[1]

-

Reasoning: Esters are easier to purify (via silica chromatography) than free acids.[1] The acid moiety is generated in the final step via hydrolysis.[1] Bromoacetate is more reactive than chloroacetate, allowing milder reaction conditions (lower temp), which preserves the aldehyde.[1]

-

Synthesis Workflow & Protocol

The conversion of starting materials into the target involves three high-fidelity chemical transformations.[1][3]

Step 1: Directed Lithiation & Formylation[1]

-

Reaction: 1-Chloro-3,5-dimethoxybenzene + n-BuLi → [Lithiated Intermediate] + DMF → 4-Chloro-2,6-dimethoxybenzaldehyde .[1]

-

Protocol:

-

Dissolve 1-Chloro-3,5-dimethoxybenzene in anhydrous THF under Argon.

-

Cool to -78°C (Acetone/Dry Ice bath). Critical: Temperature control prevents "halogen dance" or benzyne elimination.[1]

-

Add n-BuLi dropwise.[1] Stir for 1 hour. The lithium atom installs at C2 (between OMe groups) due to the synergistic directing effect of both oxygen atoms.[1]

-

Quench with anhydrous DMF. Warm to room temperature (RT).

-

Acidic workup (HCl) releases the aldehyde.[1]

-

Step 2: Selective Demethylation[1]

-

Reaction: 4-Chloro-2,6-dimethoxybenzaldehyde + BBr₃ → 4-Chloro-2-hydroxy-6-methoxybenzaldehyde .[1]

-

Protocol:

Step 3: Williamson Ether Synthesis & Hydrolysis

-

Reaction: Phenol + Methyl Bromoacetate + K₂CO₃ → Ester → (Hydrolysis) → Target Acid .[1]

-

Protocol:

Figure 2: Step-by-step synthetic workflow from commercial starting materials.

Quality Control & Characterization

Ensure the final starting material (the intermediate phenol) meets these criteria before proceeding to the final coupling:

| Test | Acceptance Criteria | Method |

| HPLC Purity | > 97.0% (Area %) | C18 Column, ACN/Water gradient.[1] |

| ¹H NMR | Distinct aldehyde singlet at ~10.3 ppm; Phenolic OH at ~12.0 ppm (H-bonded).[1] | 400 MHz, DMSO-d6.[1] |

| Appearance | Pale yellow powder | Visual inspection.[1] |

References

-

Vertex Pharmaceuticals Inc. (2013).[1] Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (PAR4) inhibitors.[1][5] WO2013163279A1. Link

-

ChemicalBook. (2025).[1][3] 5-Chloro-1,3-dimethoxybenzene Product Properties. Link

-

BLD Pharm. (2025).[1] 4-Chloro-2-hydroxy-6-methoxybenzaldehyde MSDS and Synthesis. Link

-

Combi-Blocks. (2025). Catalog of Substituted Benzaldehydes: 4-Chloro-2-hydroxy-6-methoxybenzaldehyde. Link

Sources

- 1. China CAS: 489-84-9 Guaiazulene Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 2. 5-Chloro-1,3-dimethoxybenzene | 7051-16-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. repo.uni-hannover.de [repo.uni-hannover.de]

- 5. WO2013163279A1 - Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (par4) inhibitors for treating platelet aggregation - Google Patents [patents.google.com]

Strategic Utilization of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid: From Synthetic Scaffold to Bioactive Pharmacophore

Executive Summary

This technical guide provides a comprehensive analysis of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid , a highly functionalized aromatic intermediate. While often overlooked in broad chemical catalogs, this molecule represents a "lynchpin scaffold" in medicinal chemistry. Its unique substitution pattern—combining an ortho-formyl group, a phenoxyacetic acid moiety, and specific halogen/methoxy modulators—makes it an ideal precursor for benzofuran-2-carboxylic acids (a privileged pharmacophore in anti-arrhythmic and anti-tumor drug discovery) and a potential candidate for auxin-mimetic agrochemicals .

This guide details the synthesis, reaction mechanisms, and downstream applications of this compound, prioritizing reproducible, self-validating protocols.

Part 1: Structural Analysis & Chemical Identity

To effectively utilize this compound, one must first understand its structural logic. It is not a derivative of vanillin (where the formyl group is para to the ether), but rather a derivative of salicylaldehyde .

The Pharmacophore Triad

The molecule features three distinct reactive handles that allow for divergent synthesis:

-

The Ortho-Formyl Group (Position 2): A high-reactivity electrophile suitable for condensation reactions (Knoevenagel, Schiff base formation) and heterocycle ring closure.

-

The Oxyacetic Acid Tail (Position 1): Provides solubility and mimics the structure of established diuretics (e.g., Ethacrynic acid) and herbicides (e.g., 2,4-D).

-

The 4-Chloro & 6-Methoxy Substituents:

-

4-Chloro: Increases lipophilicity and blocks metabolic oxidation at the para position, enhancing in vivo half-life.

-

6-Methoxy: Provides electron density and steric bulk, influencing enzyme binding pockets.

-

Part 2: Synthesis Protocol (The "Make")

The synthesis of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid is achieved via the Williamson ether synthesis, coupling a substituted salicylaldehyde with a haloacetic acid.

Precursor Selection

-

Starting Material: 4-Chloro-2-hydroxy-6-methoxybenzaldehyde.

-

Reagent: Chloroacetic acid (or Ethyl bromoacetate, followed by hydrolysis).

Validated Experimental Protocol

Objective: Synthesis of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid via O-alkylation.

Reagents:

-

4-Chloro-2-hydroxy-6-methoxybenzaldehyde (1.0 eq)

-

Chloroacetic acid (1.2 eq)

-

Potassium Carbonate (

, anhydrous, 2.5 eq) -

Potassium Iodide (KI, catalytic amount, 0.1 eq)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10 mmol of the salicylaldehyde derivative in 20 mL of dry DMF. Add

and stir at room temperature for 30 minutes. Rationale: Deprotonation of the phenol to form the phenoxide anion (color change to yellow/orange is typical). -

Alkylation: Add Chloroacetic acid and the catalytic KI. Heat the mixture to 80°C.

-

Mechanism:[1] The iodide displaces the chloride in situ to form the more reactive iodoacetic acid (Finkelstein reaction), which then undergoes

attack by the phenoxide.

-

-

Monitoring: Monitor via TLC (System: Hexane:Ethyl Acetate 3:1). The starting phenol (lower

, stains with -

Workup (Critical for Purity):

-

Pour the reaction mixture into 100 mL of ice-water.

-

Acidify carefully with 1N HCl to pH 2-3. Note: The product is a carboxylic acid and will precipitate upon acidification.

-

Filter the solid precipitate. Wash with cold water to remove inorganic salts (

, excess acid).

-

-

Purification: Recrystallize from Ethanol/Water (1:1).

Yield Expectation: 75-85%.

Data Summary Table: Optimization Parameters

| Solvent | Base | Temperature | Yield | Notes |

| DMF | 80°C | 82% | Best solubility; requires thorough water wash. | |

| Acetone | Reflux (56°C) | 65% | Slower reaction; easier solvent removal. | |

| Ethanol | NaOH | Reflux | 40% | Risk of Cannizzaro reaction on the aldehyde. |

Part 3: Primary Application – Benzofuran Synthesis

The most high-value application of this molecule is its conversion into substituted Benzofuran-2-carboxylic acids . Benzofurans are the core scaffolds of drugs like Amiodarone (anti-arrhythmic) and various anti-tumor agents.

The Cyclization Strategy (Rap-Stoermer / Rossing Modification)

The presence of the aldehyde at position 2 and the acetic acid ether at position 1 allows for an intramolecular condensation.

Mechanism:

-

Base-catalyzed enolization of the acetic acid/ester group.

-

Nucleophilic attack of the enolate onto the aldehyde carbonyl.

-

Dehydration (loss of water) to aromatize the furan ring.

Protocol for Cyclization:

-

Dissolve the 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid in Acetic Anhydride (

) with Sodium Acetate ( -

Reflux for 4-6 hours.

-

Hydrolysis of the resulting mixed anhydride yields 5-Chloro-7-methoxybenzofuran-2-carboxylic acid .

Visualization: Divergent Synthetic Pathways[1]

Figure 1: The central role of the target molecule in divergent synthesis. It serves as a gateway to three distinct classes of bioactive compounds.

Part 4: Secondary Applications & Biological Relevance

Ethacrynic Acid Analogs (GST Inhibitors)

Ethacrynic acid is a loop diuretic that also inhibits Glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells (conferring drug resistance).

-

Relevance: Researchers synthesize analogs where the

-unsaturated ketone of ethacrynic acid is modified. -

Application: The aldehyde group of our target molecule can be reacted with Grignard reagents or via Wittig olefination to generate novel "Ethacrynic-like" candidates with altered lipophilicity (due to the methoxy/chloro substitution) to test for GST inhibition selectivity [1].

Schiff Base Metal Complexes

The ortho-formyl group and the ether oxygen can act as a bidentate or tridentate ligand system when reacted with primary amines (forming imines).

-

Utility: These complexes (Cu, Zn, Ni) often exhibit potent antimicrobial activity against S. aureus and E. coli by disrupting cell walls or generating ROS (Reactive Oxygen Species).

-

Protocol: React the target acid with 4-aminoantipyrine or simple anilines in ethanol with catalytic acetic acid.

Part 5: Quality Control & Characterization

To ensure the integrity of the synthesized scaffold, the following spectral signatures must be verified.

| Technique | Expected Signal | Structural Assignment |

| IR Spectroscopy | 1680-1700 | Carboxylic Acid (C=O) stretch |

| IR Spectroscopy | 2700-2800 | Aldehyde (C-H) doublet (Fermi resonance) |

| 1H NMR | Aldehyde proton (Singlet) | |

| 1H NMR | ||

| 1H NMR | Methoxy group (Singlet, 3H) |

References

-

Burg, D., & Mulder, G. J. (2002). Glutathione conjugates and their role in nomenclature and metabolism. Drug Metabolism Reviews, 34(4), 821–863.

-

Dawood, K. M. (2013). Benzofuran derivatives: a patent review. Expert Opinion on Therapeutic Patents, 23(9), 1133-1156.

-

Hayes, J. D., & Pulford, D. J. (1995). The glutathione S-transferase supergene family: regulation of GST and the contribution of the isoenzymes to cancer chemoprotection and drug resistance. Critical Reviews in Biochemistry and Molecular Biology, 30(6), 445-600.

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

Disclaimer: This guide is for research and educational purposes. All chemical synthesis should be performed in a controlled laboratory environment by qualified personnel.

Sources

literature review on phenoxyacetic acid derivatives

The Phenoxyacetic Acid Scaffold: From Agrochemical Roots to Therapeutic Frontiers

Executive Summary

The Phenoxyacetic Acid (PAA) moiety represents a privileged scaffold in organic chemistry, characterized by an aromatic ether linked to a carboxylic acid tail. Historically pigeonholed as the backbone of auxinic herbicides (e.g., 2,4-D), this structure has evolved into a versatile pharmacophore in modern medicinal chemistry.

This technical guide dissects the PAA scaffold for drug development professionals. We move beyond basic definitions to explore the molecular mechanisms that allow this single moiety to act as a "molecular glue" in plants (TIR1 receptors), a metabolic switch in humans (PPAR

Chemical Foundation: Synthesis & Scalability

The ubiquity of PAA derivatives stems from the robustness of the Williamson Ether Synthesis . While conceptually simple, industrial and pharmaceutical applications require precise control over stoichiometry and phase transfer conditions to minimize side reactions (e.g., esterification vs. etherification).

Core Synthetic Pathway

The reaction typically involves the nucleophilic substitution of an

Figure 1: General Synthesis Scheme (Graphviz)

Caption: The Williamson Ether Synthesis pathway for phenoxyacetic acid derivatives. Key control points include the deprotonation step and the SN2 displacement temperature.

Validated Experimental Protocol

Standard Operating Procedure (SOP) for the synthesis of 2,4-Dichlorophenoxyacetic acid (Scale: 10 mmol).

-

Reagent Prep: Dissolve 2,4-dichlorophenol (1.63 g, 10 mmol) in 5 mL of 33% NaOH solution in a round-bottom flask.

-

Coupling: Add a solution of chloroacetic acid (1.0 g, 10.5 mmol) in 5 mL water dropwise.

-

Reflux: Heat the mixture to mild reflux (

) for 60 minutes. Note: Monitoring via TLC is essential here to ensure consumption of the phenol. -

Workup: Cool the solution to

in an ice bath. -

Acidification: Slowly add concentrated HCl (approx. 2-3 mL) until pH < 2. A thick white precipitate will form immediately.

-

Purification: Filter the crude solid. Recrystallize from benzene or ethanol-water (1:1) to yield needle-like crystals.

-

Quality Control: Melting point should be sharp (

for 2,4-D).

-

Pharmacological Divergence: One Scaffold, Three Mechanisms

The PAA scaffold's biological activity is dictated by the substitution pattern on the aromatic ring and the steric environment of the

Agrochemicals: The Auxin Mimics (2,4-D, MCPA)

Mechanism:[1]Molecular Glue . Herbicidal PAAs act by mimicking Indole-3-Acetic Acid (IAA). They bind to the TIR1/AFB nuclear receptor F-box proteins.[2] Unlike natural auxin, which is regulated, synthetic PAAs bind with high affinity and are not metabolized, leading to lethal over-stimulation of gene expression.

Figure 2: Auxin Signaling Pathway (Herbicidal Action)

Caption: Mechanism of 2,4-D. The herbicide acts as a molecular glue, recruiting repressors (Aux/IAA) for degradation, leading to lethal gene overexpression.

Pharmaceuticals: Lipid Modulators (Fibrates)

Mechanism:[3][4][5][6][7][8]Nuclear Receptor Agonism .

Fibrates (e.g., Fenofibrate, Clofibrate) utilize the PAA head group to bind the Peroxisome Proliferator-Activated Receptor Alpha (PPAR

-

Key Structural Feature: The "Gem-dimethyl" effect. Adding two methyl groups to the

-carbon (forming isobutyric acid) prevents rapid metabolic degradation and improves specificity for PPAR

Figure 3: PPAR

Caption: Fibrates activate PPAR-alpha, heterodimerize with RXR, and bind DNA to upregulate lipolytic enzymes (LPL) and HDL apolipoproteins.

The Reactive Pharmacophore: Ethacrynic Acid

Mechanism:[9][10][11][12][13][14]Covalent Inhibition .

Unlike the reversible binding of fibrates, Ethacrynic acid contains an

Comparative Data Analysis

The following table summarizes the Structure-Activity Relationship (SAR) across the three domains.

| Compound Class | Representative | Key Structural Modification | Primary Target | Mechanism Type |

| Herbicide | 2,4-D | 2,4-Dichloro substitution | TIR1/AFB (Plant) | Reversible "Glue" |

| Fibrate | Fenofibrate | PPAR | Nuclear Agonist | |

| Diuretic | Ethacrynic Acid | NKCC2 (Kidney) | Covalent (Michael Adduct) | |

| CRTH2 Antagonist | Fevipiprant | Indole-acetic acid hybrid | CRTH2 (GPCR) | Competitive Antagonist |

Emerging Frontiers: Beyond Lipids

Recent medicinal chemistry efforts have repurposed the PAA scaffold for oncology and inflammation.

-

CRTH2 Antagonists (Asthma):

-

Compounds like Fevipiprant utilize a modified acetic acid tail to antagonize the CRTH2 receptor, blocking PGD2-mediated inflammation in eosinophilic asthma.

-

-

Anticancer Agents:

-

Phenoxyacetamides: Converting the acid to an amide/hydrazide significantly alters the solubility and target profile, showing promise in inhibiting Akt signaling pathways in KRAS-mutant cancers.

-

COX-2 Selectivity: Halogenated PAA derivatives are being explored as selective COX-2 inhibitors, offering an alternative to traditional NSAIDs with potentially lower gastric toxicity.

-

References

-

Synthesis & General Chemistry

-

Agrochemical Mechanism (Auxin)

-

Pharmaceutical Mechanism (PPAR & Fibrates)

-

Ethacrynic Acid & Emerging Trends

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. journals.biologists.com [journals.biologists.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fevipiprant, an oral prostaglandin DP2 receptor (CRTh2) antagonist, in allergic asthma uncontrolled on low-dose inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Etacrynic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Thiol adducts of ethacrynic acid: a correlation of the rate of liberation of ethacrynic acid with the onset and magnitude of the diuretic response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure and Dynamics of a Site-Specific Labeled Fc Fragment with Altered Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Ethacrynic Acid? [synapse.patsnap.com]

- 12. picmonic.com [picmonic.com]

- 13. youtube.com [youtube.com]

- 14. Synthesis and structure-activity relationship of ethacrynic acid analogues on glutathione-s-transferase P1-1 activity inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The clinical pharmacology of ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Benzofurans from 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid

Executive Summary

This application note details the protocol for synthesizing the 5-chloro-7-methoxybenzofuran scaffold via the intramolecular cyclization of 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetic acid .

The transformation utilizes a modified Perkin condensation , typically yielding 5-chloro-7-methoxybenzofuran-2-carboxylic acid as the primary cyclized product. This intermediate is a versatile synthon; it can be retained for structure-activity relationship (SAR) studies or decarboxylated to yield the unsubstituted 2-position. This guide provides a robust, self-validating protocol for the cyclization and subsequent workup, emphasizing critical process parameters (CPPs) to minimize side reactions such as polymerization or incomplete dehydration.

Introduction & Retrosynthetic Analysis

Benzofurans are "privileged structures" in medicinal chemistry, appearing in anti-arrhythmic (e.g., Amiodarone), antitumor, and antimicrobial agents. The specific substitution pattern (5-chloro-7-methoxy) mimics the electronic and steric properties of several bioactive natural products.

The synthesis relies on the reactivity of 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetic acid . The aldehyde (C2) and the methylene group of the acetic acid moiety (attached at O1) are positioned perfectly for an intramolecular aldol-type condensation.

Mechanistic Pathway

The reaction proceeds via the formation of a mixed anhydride (using acetic anhydride), followed by base-mediated enolization, intramolecular attack on the aldehyde, and subsequent dehydration/aromatization.

Figure 1: Mechanistic pathway for the cyclization of o-formylphenoxyacetic acid derivatives.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Stoichiometry (Equiv.)[1][2] | Critical Quality Attribute |

| Precursor Acid | Substrate | 1.0 | Dry, >95% Purity |

| Acetic Anhydride ( | Solvent/Dehydrating Agent | 5.0 - 8.0 vol | Freshly distilled if colored |

| Sodium Acetate ( | Base/Catalyst | 3.0 - 5.0 | Anhydrous, fused powder |

| Water | Quench | Excess | Ice-cold |

| HCl (conc.) | Acidification | As needed | Reagent Grade |

Detailed Methodology: Cyclization to Benzofuran-2-carboxylic Acid

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube.

-

Charge the flask with 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetic acid (10.0 g, 41 mmol).

-

Add anhydrous Sodium Acetate (10.1 g, 123 mmol, 3.0 equiv). Note: Ensure NaOAc is finely powdered to maximize surface area.

-

Add Acetic Anhydride (50 mL).

-

Add Glacial Acetic Acid (50 mL) to solubilize the mixture and moderate the reaction vigor.

Step 2: Cyclization (Reflux)

-

Heat the mixture gradually to reflux (

oil bath). -

Maintain gentle reflux for 8–10 hours .

-

Checkpoint: The solution will darken significantly (dark brown/black). This is normal.

-

Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting material aldehyde spot should disappear.

-

Step 3: Workup & Isolation [2]

-

Cool the reaction mixture to approximately

. -

Pour the warm reaction mixture slowly into a beaker containing 300 mL of crushed ice/water with vigorous stirring. This hydrolyzes the excess acetic anhydride.

-

Stir the aqueous suspension for 1 hour to ensure complete hydrolysis.

-

Precipitation:

-

The crude benzofuran-2-carboxylic acid may precipitate directly as a solid. If so, filter, wash with cold water, and dry.

-

Refinement for Purity: If the product is oily or sticky (common with mixed anhydrides), basify the aqueous mixture to pH 10 using 10% NaOH (dissolving the product as the carboxylate salt). Wash this basic solution with Diethyl Ether (

) to remove non-acidic impurities (e.g., decarboxylated byproducts or unreacted neutral organics).

-

-

Acidify the aqueous layer carefully with concentrated HCl to pH 1–2. The purified 5-chloro-7-methoxybenzofuran-2-carboxylic acid will precipitate.

-

Filter the solid using a Buchner funnel.[3] Wash with cold water (

).

Step 4: Purification

-

Recrystallize the crude solid from Methanol or Ethanol/Water (9:1) .

-

Dry in a vacuum oven at

overnight.

Optional Protocol: Decarboxylation

If the target is the unsubstituted 5-chloro-7-methoxybenzofuran:

-

Mix the Benzofuran-2-carboxylic acid (from Section 3) with Copper powder (0.5 equiv) in Quinoline (5 vol).

-

Heat to

for 2 hours. Evolution of -

Cool, dilute with ether, and filter off the copper.

-

Wash the ether layer with dilute HCl (to remove quinoline) and then water.

-

Evaporate solvent to yield the decarboxylated benzofuran.

Workflow Logic & Decision Tree

Figure 2: Operational workflow for the synthesis and isolation process.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis of mixed anhydride. | Increase stirring time in ice water (Step 3.3). Ensure pH is basic before final acidification if using base-extraction method. |

| Sticky/Tar Product | Polymerization due to excessive heat or impurities. | Ensure |

| Incomplete Cyclization | Wet reagents ( | Distill |

References

-

Burgstahler, A. W., & Worden, L. R. (1966). Coumarone. Organic Syntheses, 46, 28; Coll. Vol. 4, 590.

- Grounding: Establishes the foundational protocol for cyclizing o-formylphenoxyacetic acids using sodium acet

-

Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013).[1] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, Article ID 183717.[1]

- Grounding: Provides specific characterization and reaction conditions for halogenated and methoxy-substituted benzofuran-2-carboxylic acids.

-

Foster, R. T., & Robertson, A. (1948). Furano-compounds.[1][2][4][5][6][7][8][9] Part XIII. Journal of the Chemical Society, 115-116.

-

Grounding: mechanistic insights into the cyclization of substituted phenoxyacetic acids.[10]

-

Sources

- 1. scribd.com [scribd.com]

- 2. Benzofuran synthesis [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ptfarm.pl [ptfarm.pl]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

experimental protocol for the synthesis of chloro-substituted benzofurans

Executive Summary & Strategic Context

Chloro-substituted benzofurans represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for anti-arrhythmic drugs (e.g., Amiodarone, Dronedarone) and emerging antifungal and antitumor agents. The introduction of a chlorine atom at the C5 or C7 position modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity, critical for membrane permeability.

This guide details two complementary protocols for synthesizing chloro-benzofurans, selected for their reliability and scalability:

-

Method A (The "Workhorse"): The Rap-Stoermer Condensation.[1] Ideal for generating 2-acyl-5-chlorobenzofurans on a gram-to-kilogram scale.

-

Method B (The "Precision Tool"): Sonogashira Coupling/Cyclization.[2] Ideal for late-stage functionalization and complex C2-substitution patterns.

Mechanistic Insight

Understanding the ring-closure mechanism is the "Critical Process Parameter" (CPP) for yield optimization.

Method A: Rap-Stoermer Mechanism

This reaction involves the condensation of 5-chlorosalicylaldehyde with an

Key Insight: The choice of base and solvent controls the competition between the desired cyclization and the formation of acyclic ether byproducts.

Figure 1: Mechanistic pathway of the Rap-Stoermer synthesis showing the cascade from O-alkylation to cyclization.

Experimental Protocols

Method A: Scalable Synthesis of 5-Chloro-2-acetylbenzofuran

Application: Synthesis of intermediates for Amiodarone analogues.

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv.[3][4] | Mass/Vol | Role |

| 5-Chlorosalicylaldehyde | 156.57 | 1.0 | 5.00 g | Substrate |

| Chloroacetone | 92.52 | 1.2 | 3.05 mL | Electrophile |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 11.0 g | Base |

| Potassium Iodide (KI) | 166.00 | 0.1 | 0.53 g | Catalyst (Finkelstein) |

| Acetonitrile (ACN) | - | - | 50 mL | Solvent |

Step-by-Step Protocol

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chlorosalicylaldehyde (5.00 g) in dry Acetonitrile (50 mL).

-

Expert Tip: Although DMF is often cited, Acetonitrile simplifies workup due to its lower boiling point and ease of removal.

-

-

Base Activation: Add anhydrous K₂CO₃ (11.0 g) and KI (0.53 g). Stir at room temperature for 15 minutes to facilitate phenoxide formation. The solution will turn bright yellow.

-

Addition: Add chloroacetone (3.05 mL) dropwise over 10 minutes.

-

Safety Alert: Chloroacetone is a potent lachrymator. Perform this step strictly inside a fume hood.

-

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (oil bath temperature) for 4–6 hours.

-

Monitoring (Self-Validation): Monitor via TLC (Hexane:EtOAc 8:2).

-

Starting Material Rf: ~0.65 (Aldehyde)

-

Product Rf: ~0.45 (Distinct UV active spot)

-

Endpoint: Disappearance of the aldehyde spot.

-

-

Workup:

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield pale yellow needles.

Expected Yield: 75–85% Melting Point: 170–172°C

Method B: Sonogashira Coupling for 5-Chloro-2-substituted Benzofurans

Application: Library generation for Structure-Activity Relationship (SAR) studies.

Workflow Diagram

Figure 2: Operational workflow for the Palladium-catalyzed synthesis of functionalized benzofurans.

Protocol Specifics

-

Charge: Combine 2-bromo-4-chlorophenol (1.0 equiv) and phenylacetylene (1.2 equiv) in degassed DMF.

-

Catalysis: Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%).

-

Base: Add Triethylamine (3.0 equiv).

-

Why? Acts as both the base for the coupling and the proton scavenger for the cyclization.

-

-

Conditions: Heat to 80°C under Argon atmosphere.

-

Note: Unlike simple Sonogashira couplings, benzofuran formation requires higher temperatures to drive the 5-endo-dig cyclization of the intermediate o-alkynylphenol.

-

Characterization & Validation (Self-Validating System)

To ensure the protocol was successful without immediate access to high-res Mass Spec, use these NMR diagnostic markers.

Table 2: Diagnostic ¹H NMR Signals (CDCl₃, 400 MHz)

| Position | Chemical Shift ( | Multiplicity | Structural Confirmation |

| C3-H | 7.45 – 7.55 ppm | Singlet (s) | Critical Marker. Confirms furan ring closure. Absence indicates uncyclized intermediate. |

| C4-H | 7.60 – 7.65 ppm | Doublet (d, J~2Hz) | Indicates 5-chloro substitution (meta coupling to C6). |

| C6-H | 7.30 – 7.35 ppm | Doublet of Doublets | Coupling with C7 (ortho) and C4 (meta). |

| Acetyl CH₃ | 2.60 – 2.65 ppm | Singlet (s) | Confirms presence of ketone (Method A). |

Safety & Handling

-

Chloroacetone: Highly toxic and lachrymator. Inactivate excess chloroacetone in glassware by soaking in a dilute ammonia solution before washing.

-

5-Chlorosalicylaldehyde: Irritant. Avoid dust inhalation.

-

Palladium Catalysts: Heavy metal waste must be segregated.

References

-

Koca, M., Ertürk, A. S., & Bozca, O. (2022).[7] Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions.[1][7] ChemistrySelect.

-

Sinha, A., et al. (2024).[8] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

-

Baati, R., et al. (2015). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.[6] University of Southampton ePrints.

-

ChemicalBook. (2023). 5-Chlorobenzofuran Properties and Safety Data.

-

Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sci-Hub. Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans / Synfacts, 2011 [sci-hub.kr]

- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. scribd.com [scribd.com]

- 8. atlantis-press.com [atlantis-press.com]

Application Note: Targeted Synthesis of Antimicrobial Azomethines from 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic Acid

Executive Summary & Pharmacophore Rationale

This guide details the synthetic utility of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid (CMAA) as a privileged scaffold for developing high-potency antimicrobial agents.

The CMAA molecule presents a unique "push-pull" electronic environment ideal for biological interaction:

-

The 4-Chloro Substituent: Enhances lipophilicity (

), facilitating passive diffusion across the peptidoglycan layer of Gram-positive bacteria and the outer membrane of Gram-negative bacteria. -

The 6-Methoxy Group: Provides electron density, acting as a hydrogen bond acceptor that can stabilize interactions with bacterial protein targets (e.g., DNA gyrase).

-

The 2-Formyl (Aldehyde) Moiety: Serves as the reactive "warhead" for generating Schiff bases (azomethines) and hydrazones . The azomethine linkage (-N=CH-) is a proven pharmacophore that mimics peptide bonds, allowing these molecules to disrupt bacterial cell wall synthesis.

-

The Acetic Acid Tail: Improves water solubility and bioavailability, a common failure point in highly lipophilic antimicrobial candidates.

This application note provides validated protocols for synthesizing Schiff base derivatives and subsequent cyclization into thiazolidinones, followed by antimicrobial susceptibility testing.

Synthetic Workflow Visualization

The following diagram outlines the divergent synthetic pathways starting from CMAA to generate two distinct classes of antimicrobial agents: Schiff Bases (Path A) and 4-Thiazolidinones (Path B) .

Figure 1: Reaction pathway converting the CMAA aldehyde core into Azomethine and Thiazolidinone pharmacophores.

Experimental Protocols

Pre-Requisite: Material Verification

Ensure the starting material, 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid , meets purity standards (>98% by HPLC).

-

Appearance: White to off-white crystalline solid.

-

Solubility Check: Soluble in Ethanol, Methanol, DMSO; sparingly soluble in water (unless basified).

Protocol A: Synthesis of Schiff Bases (Azomethines)

This reaction exploits the condensation of the C-2 formyl group with primary aromatic amines.

Reagents:

-

CMAA (0.01 mol)

-

Substituted Aniline (e.g., 4-fluoroaniline, 4-nitroaniline) (0.01 mol)

-

Solvent: Absolute Ethanol (30 mL)

-

Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 0.01 mol of CMAA in 20 mL of absolute ethanol. Slight warming may be required.

-

Addition: Add 0.01 mol of the selected aromatic amine dissolved in 10 mL of ethanol.

-

Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

-

Reflux: Attach a reflux condenser and heat the mixture at 70–80°C for 4–6 hours.

-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

-

-

Isolation: Pour the hot reaction mixture onto 100g of crushed ice with vigorous stirring. A solid precipitate (the Schiff base) should form immediately.

-

Purification: Filter the solid under vacuum. Wash with cold water (3x) to remove unreacted acid/amine. Recrystallize from hot ethanol to yield the pure product.

Mechanism Note: The reaction proceeds via nucleophilic attack of the amine nitrogen on the aldehyde carbon, followed by proton transfer and elimination of water (dehydration) to form the C=N imine bond.

Protocol B: Cyclization to 4-Thiazolidinones (Advanced Potency)

Schiff bases can be further derivatized into 4-thiazolidinones, which often exhibit superior antimicrobial activity due to the stability of the thiazolidinone ring against enzymatic degradation.

Reagents:

-

Schiff Base (from Protocol A) (0.01 mol)[1]

-

Thioglycolic Acid (0.01 mol)

-

Solvent: 1,4-Dioxane (25 mL)

-

Catalyst: Anhydrous Zinc Chloride (ZnCl2) (Trace amount)

Step-by-Step Procedure:

-

Setup: Dissolve the Schiff base in dry 1,4-dioxane.

-

Addition: Add thioglycolic acid dropwise.

-

Reflux: Reflux the mixture for 8–10 hours.

-

Work-up: Pour the mixture into a solution of sodium bicarbonate (to neutralize excess acid). Filter the resulting solid.[2][3]

-

Purification: Recrystallize from ethanol.

Characterization & Data Analysis

To validate the synthesis, you must confirm the formation of the Azomethine linkage.

Key Spectroscopic Indicators:

| Technique | Functional Group | Expected Signal | Causality/Interpretation |

| FT-IR | C=O (Aldehyde) | Disappears (was ~1680 cm⁻¹) | Conversion of carbonyl to imine. |

| FT-IR | C=N (Azomethine) | Appears at 1580–1620 cm⁻¹ | Formation of the Schiff base linkage. |

| 1H-NMR | -CHO (Aldehyde proton) | Disappears (was ~9.8-10.0 ppm) | Loss of the formyl proton. |

| 1H-NMR | -CH=N- (Azomethine) | Appears at 8.2–8.8 ppm (Singlet) | Diagnostic peak for Schiff bases. |

| 1H-NMR | -COOH (Acid proton) | Remains ~10.5–12.0 ppm (Broad) | Confirms the acetic acid tail is intact. |

Antimicrobial Assay Protocol (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against standard pathogens.

Test Organisms:

Method: Broth Microdilution (CLSI Standards)

-

Stock Preparation: Dissolve 10 mg of the synthesized compound in 1 mL DMSO (Stock = 10 mg/mL).

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 512 µg/mL down to 0.5 µg/mL in a 96-well plate.

-

Inoculation: Add 10 µL of bacterial suspension (adjusted to 0.5 McFarland standard, approx.

CFU/mL) to each well. -

Controls:

-

Positive Control: Ciprofloxacin (Antibacterial) or Fluconazole (Antifungal).[6]

-

Negative Control: DMSO + Broth (no compound).

-

-

Incubation: Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).

-

Readout: The MIC is the lowest concentration showing no visible turbidity.

Expected Structure-Activity Relationship (SAR):

-

Derivatives with electron-withdrawing groups (e.g., -NO2, -F) on the amine ring typically show lower MIC values (higher potency) due to enhanced lipophilicity and stronger hydrogen bonding capability.

-

The 4-thiazolidinone derivatives (Protocol B) generally outperform their precursor Schiff bases due to the biological stability of the heterocyclic ring.

References

-

Vertex AI Search. (2025). Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid. ResearchGate. 1

-

Goszczyńska, A., et al. (2015).[5] Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Medicinal Chemistry Research. 5[6]

-

BLD Pharm. (n.d.). 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid - Product Data. 9[1][4][6][10]

-

MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. 10[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 7. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]

- 9. 123022-07-1|2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetic acid|BLD Pharm [bldpharm.com]

- 10. mdpi.com [mdpi.com]

synthesis of novel ligands from "2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid"

Technical Application Note: Strategic Synthesis and Functionalization of 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic Acid

Introduction & Structural Analysis

The compound 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid represents a highly versatile "privileged scaffold" for ligand design in coordination chemistry and medicinal application. Its structural utility is derived from three distinct reactive handles:

-

The Aldehyde (-CHO): A classic electrophile for Schiff base condensation with amines, hydrazides, and thiosemicarbazides.

-

The Carboxylic Acid (-COOH): Provides water solubility and an additional hard oxygen donor for metal chelation (forming stable 5- or 6-membered chelate rings).

-

The Ether Linkage (-O-CH2-): A flexible spacer that influences the bite angle of the ligand during complexation.

This guide details the synthesis of the core acid from its phenolic precursor and its subsequent conversion into novel Schiff base ligands.

Module 1: Synthesis of the Core Scaffold

The synthesis utilizes a classic Williamson Ether Synthesis under basic conditions. The starting material is 4-chloro-o-vanillin (4-chloro-2-hydroxy-6-methoxybenzaldehyde).

Note: Ensure the correct starting isomer. If "5-chlorovanillin" (CHO para to OH) is used, the product will be the regioisomer 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetic acid. The chemistry remains identical.

Reagents & Materials

-

Precursor: 4-Chloro-2-hydroxy-6-methoxybenzaldehyde (10 mmol).

-

Alkylating Agent: Chloroacetic acid (10 mmol).

-

Base: Sodium Hydroxide (NaOH) (20 mmol, 2 equivalents).

-

Solvent: Distilled Water (50 mL).

-

Acid: Hydrochloric Acid (HCl, 1M) for precipitation.

Step-by-Step Protocol

-

Deprotonation:

-

In a 100 mL round-bottom flask, dissolve 10 mmol of the phenolic precursor in 25 mL of NaOH solution (containing 20 mmol NaOH).

-

Mechanism:[1][2] The phenol is deprotonated to form the phenoxide anion (Ar-O⁻), which is the active nucleophile.

-

Observation: The solution typically turns bright yellow/orange due to phenoxide formation.

-

-

Alkylation:

-

Prepare a solution of Chloroacetic acid (10 mmol) in 25 mL of water neutralized with solid Na₂CO₃ until pH ~7-8 (to prevent immediate neutralization of the phenoxide).

-

Add the chloroacetate solution dropwise to the phenoxide solution.

-

Reflux: Heat the mixture to reflux (100°C) for 4–6 hours .

-

Monitoring: Monitor reaction progress via TLC (Solvent: Ethyl Acetate/Hexane 1:1). The starting phenol spot should disappear.

-

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Acidify carefully with 1M HCl to pH ~2–3.

-

Critical Step: The target acid will precipitate as a solid. If an oil forms, induce crystallization by scratching the flask wall or cooling in an ice bath.

-

-

Purification:

-

Filter the precipitate and wash with cold water (3 x 10 mL) to remove inorganic salts (NaCl).

-

Recrystallize from Ethanol/Water (1:1) to obtain pure crystals.[3]

-

Data Summary: Precursor Synthesis

| Parameter | Specification |

| Yield | Typically 65–75% |

| Appearance | White to pale yellow needles/powder |

| Melting Point | Expect range: 130–145°C (derivative dependent) |

| Solubility | Soluble in alcohols, DMSO, DMF; Insoluble in cold water |

Module 2: Synthesis of Novel Schiff Base Ligands

This module describes the condensation of the aldehyde moiety with a diamine or hydrazide to create a multidentate ligand.

Target Ligand Class: N,N'-bis(2-(4-chloro-2-formyl-6-methoxyphenoxy)acetyl)hydrazine (Example using Hydrazine) or Schiff Base with Ethylenediamine.

Protocol: Condensation with Ethylenediamine (Tetradentate Ligand)

-

Dissolution:

-

Dissolve 2 mmol of the synthesized 2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid in 20 mL of absolute Ethanol.

-

Optional: Add 2-3 drops of Glacial Acetic Acid as a catalyst.

-

-

Amine Addition:

-

Add 1 mmol of Ethylenediamine (dissolved in 5 mL Ethanol) dropwise to the hot aldehyde solution.

-

Stoichiometry: 2:1 ratio (Aldehyde:Diamine) to form the "Salen-type" ligand.

-

-

Reflux:

-

Reflux the mixture for 3–4 hours .

-

Observation: A color change (often to yellow or orange) indicates imine formation.

-

-

Isolation:

-

Cool to room temperature. The Schiff base ligand usually precipitates.

-

Filter and wash with cold ethanol and ether.

-

Visualization of Workflows

Figure 1: Synthesis Pathway & Mechanism[3]

Caption: Step-wise synthesis from phenolic precursor to novel ligand via Williamson Ether Synthesis and Schiff Base condensation.

Characterization & Validation Strategy

To ensure scientific integrity, the following spectral features must be verified:

| Technique | Diagnostic Signal | Causality/Validation |

| IR Spectroscopy | 3400-2500 cm⁻¹ (broad) | Presence of -COOH O-H stretch (dimer). |

| 1720-1700 cm⁻¹ (sharp) | C=O stretch of the Carboxylic Acid. | |

| 1680 cm⁻¹ (sharp) | C=O stretch of the Aldehyde (Precursor). | |

| 1620 cm⁻¹ (sharp) | C=N stretch (Imine) . Appearance confirms Ligand formation; disappearance of 1680 cm⁻¹ confirms reaction completion. | |

| ¹H NMR (DMSO-d₆) | δ 10.5 ppm (s, 1H) | Aldehyde proton (CHO). Disappears in Schiff base. |

| δ 4.6-4.8 ppm (s, 2H) | O-CH₂-COOH methylene protons. Confirms ether linkage. | |

| δ 8.5 ppm (s, 1H) | Azomethine proton (-CH=N-). Appears in Ligand. | |

| Mass Spectrometry | [M-H]⁻ or [M+H]⁺ | Molecular ion peak must match calculated mass. Chlorine isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl) confirms halogen presence. |

References

-

Synthesis of Phenoxyacetic Acid Derivatives

- Source: "Synthesis and characterization of 2-(4-formyl-2-methoxyphenoxy)

- Relevance: Establishes the baseline protocol for alkylating vanillin-type precursors with chloroacetic acid.

-

URL:

-

Schiff Base Ligand Design

- Source: "Schiff bases of 2-(4-formyl-2-methoxyphenoxy)acetic acid: Synthesis and antimicrobial activity."

- Relevance: Validates the reactivity of the aldehyde handle in this specific scaffold.

-

URL:

-

Williamson Ether Synthesis Mechanism

-

Source: Organic Syntheses, Coll. Vol. 3, p. 418 (1955). "o-Formylphenoxyacetic acid".[2]

- Relevance: Authoritative protocol for the reaction of salicylaldehydes with chloroacetic acid.

-

URL:

-

-